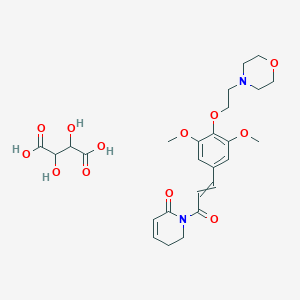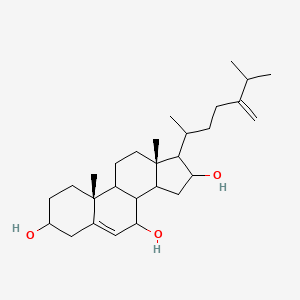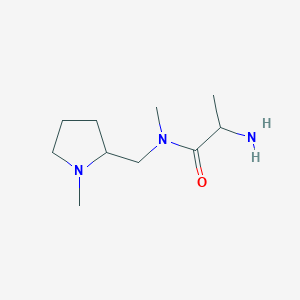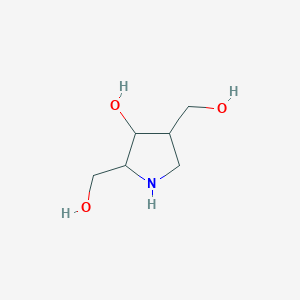![molecular formula C6H17ClN2O3 B14789558 O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C6H16N2O3·HCl It is a derivative of hydroxylamine and is characterized by the presence of multiple ethoxy groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with ethylene oxide derivatives. One common method involves the following steps:
Preparation of Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-[2-(2-aminoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting ethylene oxide with ethanolamine under controlled conditions.
Formation of Hydroxylamine Derivative: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a suitable solvent, such as ethanol or water, to form the desired compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: This compound is similar in structure but lacks the hydroxylamine group.
Triethylene glycol monoamine: Another similar compound with a different functional group arrangement.
Amino-PEG derivatives: These compounds share the polyethylene glycol backbone but have different functional groups.
Uniqueness
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is unique due to its combination of amino, ethoxy, and hydroxylamine groups
Propriétés
Formule moléculaire |
C6H17ClN2O3 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H16N2O3.ClH/c7-1-2-9-3-4-10-5-6-11-8;/h1-8H2;1H |
Clé InChI |
QLSRFOAGEWTCBG-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCON)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)

![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)

![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)


